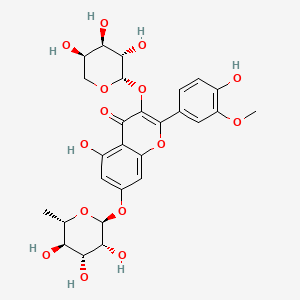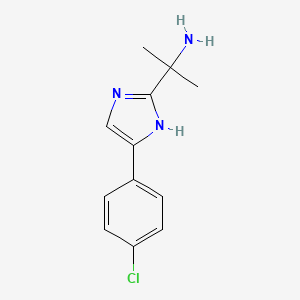
4-Ethoxy-3-methoxycinnamyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (mixture of E/Z isomers) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. The mixture of E/Z isomers refers to the different geometric configurations around the double bond in the propen-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one with eugenol in the presence of a Grubbs catalyst (2nd Generation) in dichloromethane (CH2Cl2) under a nitrogen atmosphere at 40°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propen-1-ol moiety to a single bond, forming saturated alcohols.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activities, disrupt cellular membranes, and interact with specific receptors. For example, eugenol, a related compound, acts as an antibacterial agent by disrupting the cellular membrane of bacteria .
Comparison with Similar Compounds
Similar Compounds
Eugenol: 4-allyl-2-methoxyphenol, known for its antimicrobial and antioxidant properties.
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, widely used as a flavoring agent and in pharmaceuticals.
Isoeugenol: 4-propenyl-2-methoxyphenol, used in the fragrance industry and studied for its biological activities.
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activities
Properties
CAS No. |
10231-47-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
SXUDLOLGVBDXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)




![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)

![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)

![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
